![molecular formula C13H10BrN3O5 B1227710 2,4-dioxo-1H-pyrimidine-5-carboxylic acid [2-(2-bromoanilino)-2-oxoethyl] ester](/img/structure/B1227710.png)
2,4-dioxo-1H-pyrimidine-5-carboxylic acid [2-(2-bromoanilino)-2-oxoethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dioxo-1H-pyrimidine-5-carboxylic acid [2-(2-bromoanilino)-2-oxoethyl] ester is a pyrimidinecarboxylic acid.
Scientific Research Applications
Synthesis and Characterization :
- A study by Grant, Seemann, and Winthrop (1956) in the Canadian Journal of Chemistry discusses the synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, providing foundational knowledge relevant to similar compounds such as the one (Grant, Seemann, & Winthrop, 1956).
- In The Journal of Organic Chemistry, Marcotte, Rombouts, and Lubell (2003) describe the diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines, demonstrating the versatility in creating a variety of related compounds (Marcotte, Rombouts, & Lubell, 2003).
Chemical Reactions and Derivatives :
- Rao and Reddy (2006) in Phosphorus, Sulfur, and Silicon and the Related Elements explore the condensation of pyrimidine carboxylic acid derivatives with 3-(2-bromoacetyl)coumarins, a process that could be analogous to reactions involving the compound (Rao & Reddy, 2006).
- Kappe and Roschger (1989) in the Journal of Heterocyclic Chemistry investigate various reactions of tetrahydropyrimidine-5-carboxylic acid derivatives, providing insights into the chemical behavior of similar pyrimidine compounds (Kappe & Roschger, 1989).
Structural Analysis and Properties :
- The study by Zavodnik et al. (2005) in Acta Crystallographica Section E-Structure Reports Online examines the crystal structure of a related compound, highlighting the importance of structural analysis in understanding the properties of such molecules (Zavodnik et al., 2005).
Potential Biological Applications :
- Dorigo et al. (1996) in the Journal of Medicinal Chemistry explore the cardiotonic activity of novel pyrimidine derivatives, which might suggest potential biological applications for structurally related compounds (Dorigo et al., 1996).
properties
Molecular Formula |
C13H10BrN3O5 |
|---|---|
Molecular Weight |
368.14 g/mol |
IUPAC Name |
[2-(2-bromoanilino)-2-oxoethyl] 2,4-dioxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H10BrN3O5/c14-8-3-1-2-4-9(8)16-10(18)6-22-12(20)7-5-15-13(21)17-11(7)19/h1-5H,6H2,(H,16,18)(H2,15,17,19,21) |
InChI Key |
CEHDVRLOYYUQEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CNC(=O)NC2=O)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



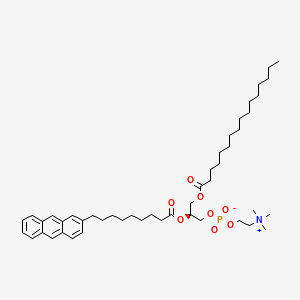
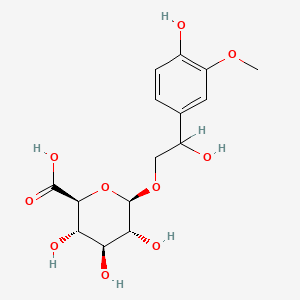
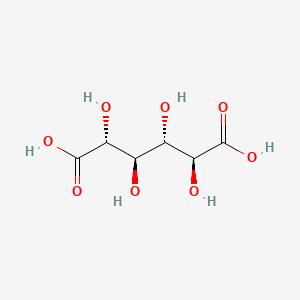
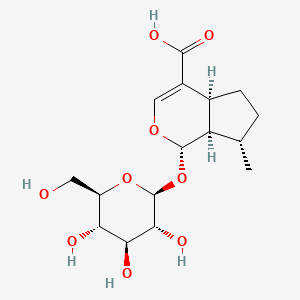
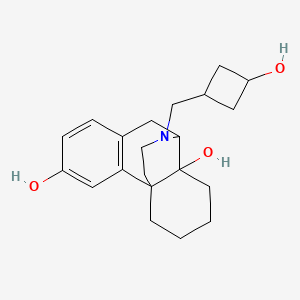

![3-[5-(4-Methoxyphenyl)-1-(2-oxolanylmethyl)-2-pyrrolyl]propanoic acid](/img/structure/B1227637.png)
![4-(1,3-benzodioxol-5-yl)-6-[[2-(4-chlorophenyl)ethylamino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1227638.png)
![3-[2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B1227639.png)
![1-(2-Furanyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone](/img/structure/B1227640.png)
![N-(3-acetylphenyl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1227642.png)
![3-chloro-N-[4-[(1-oxo-2-phenylethyl)amino]phenyl]benzamide](/img/structure/B1227644.png)
![N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-[(3-ethyl-5,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B1227651.png)
